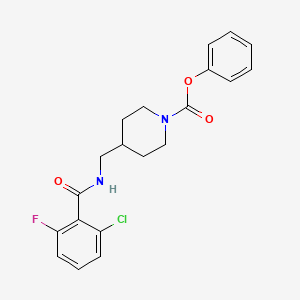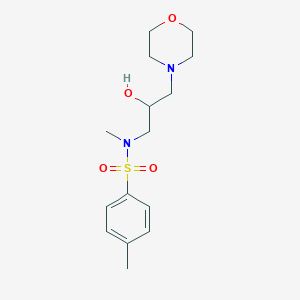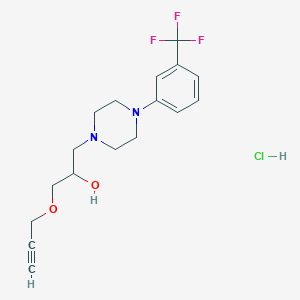
Phenyl 4-((2-chloro-6-fluorobenzamido)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound Phenyl 4-((2-chloro-6-fluorobenzamido)methyl)piperidine-1-carboxylate is a structurally complex molecule that is likely to have significant biological activity due to the presence of multiple functional groups and a piperidine core. While the provided papers do not directly discuss this compound, they do provide insights into similar piperidine derivatives and their synthesis, molecular structure, and interactions with biological targets, which can be extrapolated to the compound .
Synthesis Analysis
The synthesis of piperidine derivatives often involves the formation of the piperidine ring followed by functionalization at various positions. For instance, the synthesis of 3-chloro-3-methyl-r(2),c(6)-bis(p-methoxyphenyl)piperidin-4-one involves the formation of the piperidine ring with subsequent addition of substituents at specific positions on the ring . Similarly, the synthesis of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues includes derivatization at the exocyclic N-atom at the 3-position of the lead piperidine . These methods could potentially be adapted for the synthesis of this compound by incorporating the appropriate chloro-fluorobenzamido and carboxylate groups at the relevant positions on the piperidine ring.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for their biological activity. The crystal structure of a related compound, 3-chloro-3-methyl-r(2),c(6)-bis(p-methoxyphenyl)piperidin-4-one, shows that the piperidine ring can adopt a slightly distorted chair conformation with substituents in equatorial or axial orientations . The absolute configuration of other piperidine derivatives, such as 3-methyl-4-phenyl-4-piperidinecarboxylic acid hydrobromide, has been determined using X-ray diffraction, which is essential for understanding the stereochemistry and potential biological interactions of these molecules . These analyses are relevant for this compound, as the orientation of substituents and the overall 3D shape of the molecule will influence its chemical reactivity and interaction with biological targets.
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions depending on their functional groups. The presence of a benzamido group in this compound suggests that it could participate in reactions typical of amides, such as hydrolysis or nucleophilic acyl substitution. The fluorine atom could also influence the reactivity of the benzamido group due to its electron-withdrawing nature. The studies on similar compounds provide insights into how the structure of the piperidine ring and its substituents can affect the molecule's reactivity and interactions with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the presence of methoxy groups in the compound studied in paper could affect its solubility in organic solvents. The electron-withdrawing groups, such as the chloro and fluoro substituents in this compound, are likely to impact its acidity and basicity. The intermolecular interactions observed in the crystal packing of related compounds, such as weak C–H⋯O interactions, could also be relevant for the compound , affecting its crystallinity and stability .
Scientific Research Applications
Aurora Kinase Inhibition for Cancer Therapy Research into compounds structurally similar to "Phenyl 4-((2-chloro-6-fluorobenzamido)methyl)piperidine-1-carboxylate" indicates potential applications in cancer therapy. Aurora kinases are critical for cell division, and their inhibition can halt the proliferation of cancer cells. A study outlines the development of Aurora kinase inhibitors, highlighting their utility in treating various cancer types by disrupting the cell cycle of malignant cells Aurora kinase inhibitor.
Analgesic and Neuroleptic Activities Some derivatives of piperidine compounds have been synthesized and evaluated for their dual analgesic and neuroleptic properties. These compounds interact with opioid and dopamine receptors, offering insights into pain management and neurological disorder treatments. This suggests that "this compound" could potentially be researched for similar pharmacological activities Combined analgesic/neuroleptic activity in N-butyrophenone prodine-like compounds.
Neurotransmission Studies Compounds related to "this compound" have been used in the study of neurotransmission, particularly in researching the serotonergic system using PET imaging. Such compounds serve as antagonists for specific serotonin receptors, aiding in the understanding of serotonin's role in neurological and psychiatric conditions 18Fp-MPPF: A Radiolabeled Antagonist for the Study of 5-HT1A Receptors with PET.
Antimicrobial Research Research into piperidine analogs has shown promising antimicrobial activities, particularly against Mycobacterium tuberculosis. These compounds inhibit specific enzymes critical for the bacteria's survival, indicating a potential avenue for developing new antimicrobial agents. This suggests the possibility of exploring "this compound" for similar applications Thiazole-aminopiperidine hybrid analogues: design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors.
Safety and Hazards
Future Directions
Given the role of Phenyl 4-((2-chloro-6-fluorobenzamido)methyl)piperidine-1-carboxylate and similar compounds in the synthesis of synthetic opioids, future research may focus on developing safer alternatives or improving the safety and efficacy of these compounds . The international control of precursors used in illicit fentanyl manufacture could also impact future directions .
properties
IUPAC Name |
phenyl 4-[[(2-chloro-6-fluorobenzoyl)amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClFN2O3/c21-16-7-4-8-17(22)18(16)19(25)23-13-14-9-11-24(12-10-14)20(26)27-15-5-2-1-3-6-15/h1-8,14H,9-13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKPHFPMBGBDMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=C(C=CC=C2Cl)F)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-benzyl-7-((3,4-dimethoxyphenethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3017278.png)
![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B3017281.png)
![13-(2-(piperidin-1-yl)ethyl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione](/img/structure/B3017282.png)







![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-cyclobutylpyrimidine](/img/structure/B3017295.png)
![N-(3-chloro-4-fluorophenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B3017296.png)